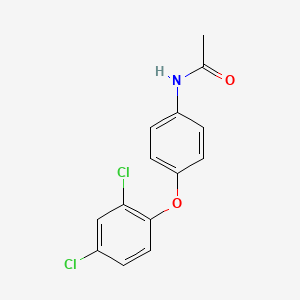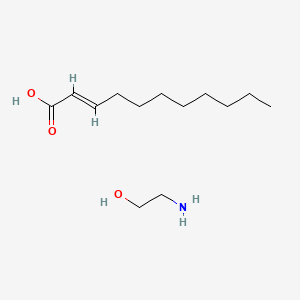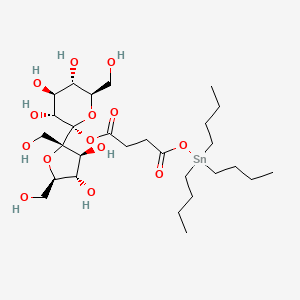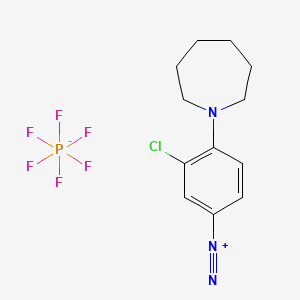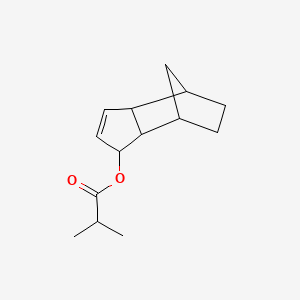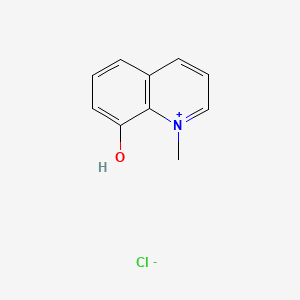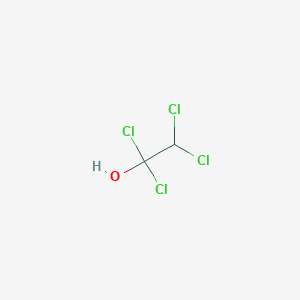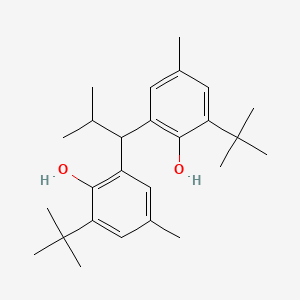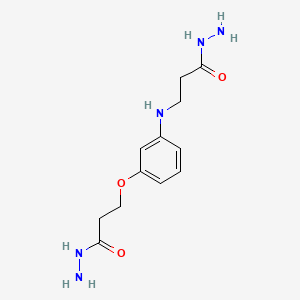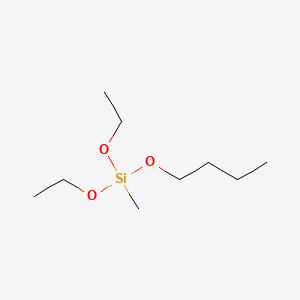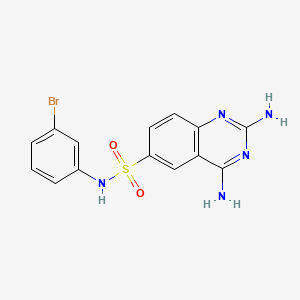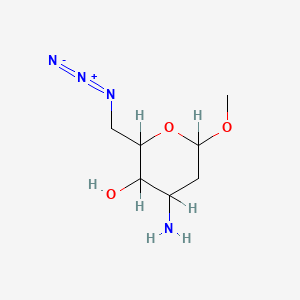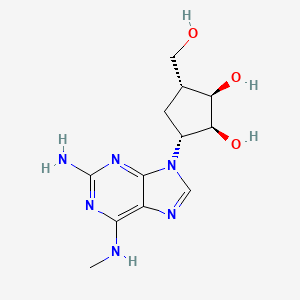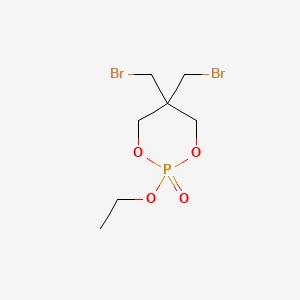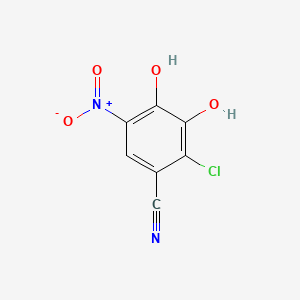
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O4 It is a derivative of benzonitrile, characterized by the presence of chloro, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile typically involves the nitration of 2-chloro-3,4-dihydroxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis . Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic medium
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Corresponding substituted benzonitriles
Scientific Research Applications
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy groups may also participate in hydrogen bonding and other interactions with target proteins and enzymes, modulating their activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrobenzonitrile
- 2-Amino-3-chloro-5-nitrobenzonitrile
- 4-Chloro-2-nitrobenzonitrile
Uniqueness
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxy and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and biological properties
Properties
CAS No. |
125629-22-3 |
|---|---|
Molecular Formula |
C7H3ClN2O4 |
Molecular Weight |
214.56 g/mol |
IUPAC Name |
2-chloro-3,4-dihydroxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O4/c8-5-3(2-9)1-4(10(13)14)6(11)7(5)12/h1,11-12H |
InChI Key |
FCCMPPPCJVQGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


